molecular formula C24H19ClN2O3 B10873917 11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10873917
M. Wt: 418.9 g/mol
InChI Key: TUNZEGFDZSCUPR-UHFFFAOYSA-N
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Description

11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo diazepines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furylcarbonyl group, and a hexahydro-dibenzo diazepine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Dibenzo Diazepine Core: The initial step involves the formation of the dibenzo diazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions to facilitate the ring closure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the dibenzo diazepine core in the presence of a base.

    Addition of the Furylcarbonyl Group: The furylcarbonyl group is typically added through an acylation reaction, using a furylcarbonyl chloride or anhydride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylcarbonyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo diazepines and their derivatives.

Biology

Biologically, 11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Chlordiazepoxide: Another benzodiazepine used for its anxiolytic and muscle relaxant effects.

    Furazolidone: An antimicrobial agent with a furyl group, similar to the furylcarbonyl group in the compound of interest.

Uniqueness

11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its combination of a chlorophenyl group and a furylcarbonyl group within a dibenzo diazepine framework. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-(furan-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H19ClN2O3/c25-16-12-10-15(11-13-16)23-22-18(6-3-8-20(22)28)26-17-5-1-2-7-19(17)27(23)24(29)21-9-4-14-30-21/h1-2,4-5,7,9-14,23,26H,3,6,8H2

InChI Key

TUNZEGFDZSCUPR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl)C(=O)C1

Origin of Product

United States

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